molecular formula C11H21NO3 B5231824 3-Acetamidononanoic acid

3-Acetamidononanoic acid

Cat. No.: B5231824
M. Wt: 215.29 g/mol
InChI Key: VMIOCPMZZAXBSE-UHFFFAOYSA-N
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Description

3-Acetamidononanoic acid (hypothetical IUPAC name: 3-acetamido-nonanoic acid) is a substituted nonanoic acid featuring an acetamido group (-NH-CO-CH₃) at the third carbon of a nine-carbon chain terminating in a carboxylic acid group (-COOH).

Key structural attributes:

  • Molecular formula: C₁₁H₂₁NO₃ (calculated based on homologous compounds).
  • Functional groups: Acetamido (amide) and carboxylic acid.
  • Potential applications: Likely shares properties with acetamide derivatives (solubility in polar solvents) and long-chain carboxylic acids (surface-active behavior) .

Properties

IUPAC Name

3-acetamidononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-4-5-6-7-10(8-11(14)15)12-9(2)13/h10H,3-8H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIOCPMZZAXBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidononanoic acid typically involves the acylation of nonanoic acid derivatives. One common method is the reaction of nonanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the ozonolysis of oleic acid, followed by the acylation of the resulting nonanoic acid. This method is efficient and allows for the large-scale production of the compound.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The acetamido group (-NHCOCH3) in 3-Acetamidononanoic acid undergoes hydrolysis under acidic or basic conditions, breaking the amide bond. This reaction releases acetic acid and converts the acetamido group into a primary amine (-NH2). The carboxylic acid group (-COOH) remains intact.

Mechanism :

  • Acidic Conditions : Protonation of the amide nitrogen increases electrophilicity, facilitating nucleophilic attack by water. A tetrahedral intermediate forms, followed by elimination of acetic acid and formation of a protonated amine. Deprotonation yields the amine product .

  • Basic Conditions : The amide nitrogen acts as a nucleophile, attacking water in the presence of a base, leading to analogous cleavage of the amide bond.

Product : 3-Aminononanoic acid and acetic acid.

Esterification of the Carboxylic Acid

The terminal carboxylic acid group (-COOH) can undergo esterification with alcohols (e.g., methanol, ethanol) in the presence of a dehydrating agent (e.g., H2SO4).

Reaction :

3-Acetamidononanoic acid+ROHH2SO43-Acetamidononanoate ester+H2O\text{this compound} + \text{ROH} \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Acetamidononanoate ester} + \text{H}_2\text{O}

Key Features :

  • Reagents : Alcohol, acid catalyst.

  • Conditions : Heating under reflux.

  • Product : Corresponding ester (e.g., methyl 3-acetamidononanoate).

This reaction is analogous to general carboxylic acid esterification pathways .

Conversion to Acid Chloride

The carboxylic acid group can react with thionyl chloride (SOCl2) to form the corresponding acid chloride, enhancing reactivity for subsequent nucleophilic acyl substitutions.

Reaction :

3-Acetamidononanoic acid+SOCl2Pyridine3-Acetamidononanoyl chloride+SO2+HCl\text{this compound} + \text{SOCl}_2 \xrightarrow{\text{Pyridine}} \text{3-Acetamidononanoyl chloride} + \text{SO}_2\uparrow + \text{HCl}

Mechanism :

  • SOCl2 reacts with the carboxylic acid to form a mixed anhydride intermediate.

  • Pyridine assists in chloride elimination, producing the acid chloride and byproducts .

Nucleophilic Acyl Substitution

The acid chloride derivative (3-Acetamidononanoyl chloride) undergoes nucleophilic acyl substitution with nucleophiles like amines, alcohols, or Grignard reagents.

Examples :

  • Amine Reaction :

    3-Acetamidononanoyl chloride+NH3Base3-Acetamidononanamide+HCl\text{3-Acetamidononanoyl chloride} + \text{NH}_3 \xrightarrow{\text{Base}} \text{3-Acetamidononanamide} + \text{HCl}
  • Alcohol Reaction :

    3-Acetamidononanoyl chloride+ROHBase3-Acetamidononanate ester+HCl\text{3-Acetamidononanoyl chloride} + \text{ROH} \xrightarrow{\text{Base}} \text{3-Acetamidononanate ester} + \text{HCl}

These reactions follow established mechanisms for acid chloride substitutions .

Reduction of the Amide Group

The acetamido group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

Reaction :

3-Acetamidononanoic acid+LiAlH4THF3-Aminononanoic acid+Byproducts\text{this compound} + \text{LiAlH}_4 \xrightarrow{\text{THF}} \text{3-Aminononanoic acid} + \text{Byproducts}

Mechanism :

  • The amide group is reduced via hydride transfer, breaking the carbonyl bond and forming an amine .

Enzymatic Hydrolysis

In biological systems, amidases can catalyze the hydrolysis of the acetamido group, converting it to a primary amine. This reaction is pH-dependent and may involve metalloenzymes for catalysis.

Data Table: Key Reactions of this compound

Reaction Type Reagents Conditions Product
Amide HydrolysisH+/H2O or OH-/H2OAcidic/Basic conditions3-Aminononanoic acid + acetic acid
EsterificationROH, H2SO4Reflux, heat3-Acetamidononanoate ester
Acid Chloride FormationSOCl2, pyridineAnhydrous conditions3-Acetamidononanoyl chloride
Nucleophilic Acyl SubstitutionAmine/Alcohol, baseMild conditionsAmide/Ester derivatives
Amide ReductionLiAlH4, THFAnhydrous conditions3-Aminononanoic acid

Research Findings and Mechanistic Insights

  • Hydrolysis Pathway : The amide hydrolysis mechanism involves protonation of the amide nitrogen, nucleophilic attack by water, and elimination of acetic acid . This aligns with general amide reactivity under acidic conditions.

  • Esterification Efficiency : Esterification rates depend on the alcohol’s nucleophilicity and catalyst strength. For example, methanol reacts faster than ethanol due to smaller size and higher nucleophilicity .

  • Acid Chloride Reactivity : The acid chloride intermediate is highly reactive, enabling rapid substitution with nucleophiles. This reactivity is exploited in medicinal chemistry for synthesizing bioactive derivatives .

  • Reduction Selectivity : LiAlH4 selectively reduces the amide to an amine without affecting the carboxylic acid group, demonstrating the utility of this reagent in targeted reductions .

Scientific Research Applications

3-Acetamidononanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetamidononanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Acetamidononanoic acid with structurally related compounds, emphasizing functional groups, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound Not available C₁₁H₂₁NO₃ 215.29 Acetamido, carboxylic acid Hypothesized: Surfactant, peptide synthesis
Acetamide 60-35-5 C₂H₅NO 59.07 Amide Solvent, plasticizer
3-(2-Thienyl)propanoic acid Not provided C₇H₈O₂S 156.20 Thienyl, carboxylic acid Organic synthesis, electronics
Isononanoic Acid Varies C₉H₁₈O₂ 158.24 Carboxylic acid Lubricants, corrosion inhibitors
3-Aminoisobutanoic acid 144-90-1 C₄H₉NO₂ 103.12 Amino, carboxylic acid Metabolic intermediate
3-Pentenoic acid, 2-amino- 70982-53-5 C₅H₉NO₂ 115.13 Amino, unsaturated chain Chiral building block

Key Comparative Insights

Functional Group Influence: Acetamide derivatives (e.g., acetamide) exhibit high polarity and solubility in water, whereas long-chain carboxylic acids (e.g., isononanoic acid) are hydrophobic . This compound likely balances these traits, with moderate solubility in polar solvents.

Synthetic Utility: 3-(2-Thienyl)propanoic acid is used in conductive polymers due to its thienyl group . By contrast, this compound’s acetamido group may stabilize hydrogen bonding in supramolecular assemblies.

Safety and Handling: Substituted carboxylic acids (e.g., acetoacetic acid) require precautions against inhalation and skin contact . This compound, with its amide group, may pose lower volatility but similar irritancy risks.

Research Findings and Data Gaps

  • Physicochemical Data : Experimental parameters (e.g., pKa, logP) are unavailable, necessitating further studies adhering to ACS data standards .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 3-Acetamidononanoic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves condensation reactions between nonanoic acid derivatives and acetamide precursors under controlled conditions (e.g., using carbodiimide coupling agents). Characterization requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and purity by analyzing proton/carbon environments .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate intermediates.
    • Key Considerations : Document reaction parameters (temperature, solvent, catalyst) meticulously to ensure reproducibility .

Q. How can researchers validate the purity of this compound for in vitro studies?

  • Methodological Answer :

  • Analytical Techniques :
TechniquePurposeConsiderations
Melting Point Analysis Purity assessmentCompare with literature values; deviations indicate impurities.
Thin-Layer Chromatography (TLC) Monitor reaction progressUse multiple solvent systems for robust validation.
Elemental Analysis Confirm empirical formulaRequires high-precision instrumentation .
  • Data Cross-Verification : Correlate results across multiple techniques to minimize analytical bias .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Systematically compare protocols (e.g., cell lines, dosage, exposure time) to identify variables influencing outcomes .
  • Dose-Response Curves : Establish standardized assays (e.g., enzyme inhibition kinetics) to isolate confounding factors .
  • Reproducibility Checks : Replicate studies under identical conditions, documenting instrumentation calibration and reagent sources .

Q. How can researchers optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

  • Methodological Answer :

  • pH Stability Profiling : Conduct accelerated degradation studies at varying pH levels (2–10) using HPLC to quantify decomposition products .
  • Temperature Control : Use Arrhenius plots to predict shelf-life under storage conditions .
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins) to enhance solubility and reduce hydrolysis .

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : For definitive stereochemical assignment; requires high-quality single crystals .
  • 2D NMR (COSY, HSQC) : Elucidate complex spin systems and confirm regiochemistry .
  • Computational Modeling : Pair with Density Functional Theory (DFT) to predict spectroscopic signatures and validate experimental data .

Methodological Challenges and Solutions

Q. How should researchers design experiments to study the metabolic pathways of this compound in model organisms?

  • Methodological Answer :

  • Isotopic Labeling : Use 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled analogs to trace metabolic fate via LC-MS/MS .
  • Knockdown Models : Employ CRISPR/Cas9 or siRNA to silence candidate enzymes and observe pathway disruptions (refer to Table 1 in for analogous fatty acid studies) .
  • Data Integration : Combine metabolomics datasets with transcriptomic profiling to map enzyme-substrate interactions .

Q. What statistical approaches mitigate clustered data biases in longitudinal studies involving this compound?

  • Methodological Answer :

  • Mixed-Effects Models : Account for repeated measurements within subjects to avoid inflated Type I errors .
  • Sensitivity Analysis : Test robustness of conclusions by varying covariance structures (e.g., autoregressive vs. unstructured) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure data integrity when publishing findings on this compound?

  • Methodological Answer :

  • Open Data Practices : Share raw spectra, chromatograms, and code via repositories like Zenodo or Figshare .
  • Detailed Methods Section : Specify instrument models, software versions, and calibration protocols to enable replication .
  • Peer Review Collaboration : Engage domain experts pre-submission to identify methodological gaps .

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